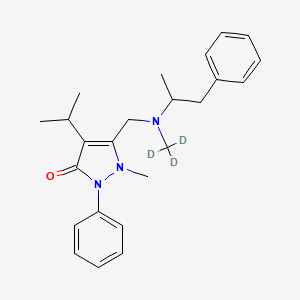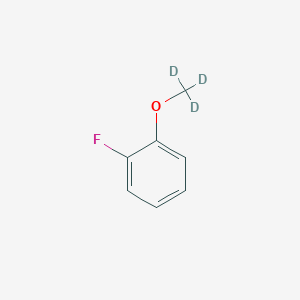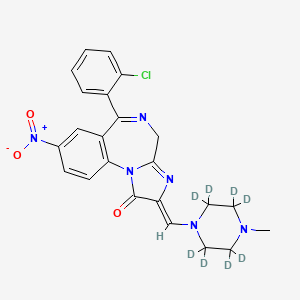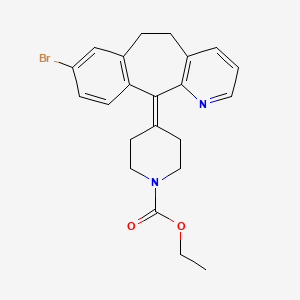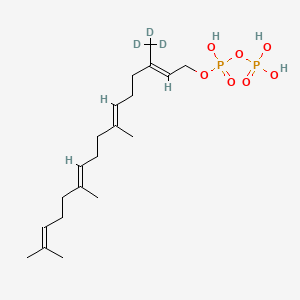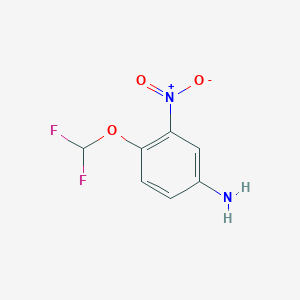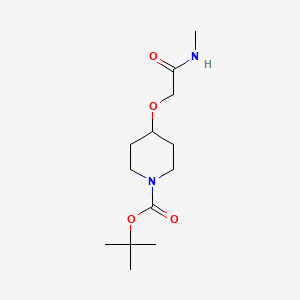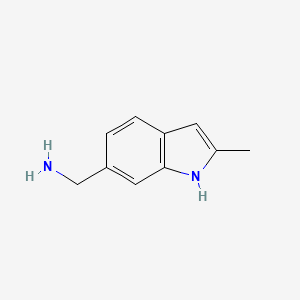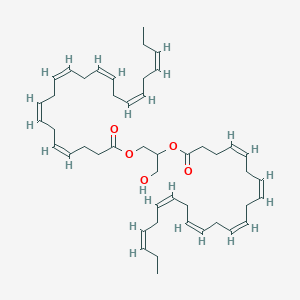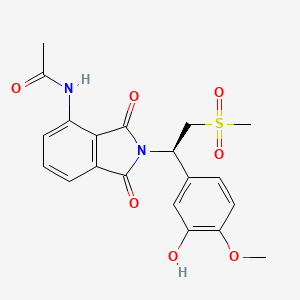
O3-Desethyl Apremilast
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of O3-Desethyl Apremilast involves several steps, starting from the parent compound, Apremilast. The synthetic route typically includes the removal of the ethyl group from the 3-position of the phenyl ring. This can be achieved through various chemical reactions, including hydrolysis and subsequent purification steps .
Análisis De Reacciones Químicas
O3-Desethyl Apremilast undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group. Common reagents and conditions used in these reactions include organic solvents like methanol and ethanol, and catalysts such as palladium on carbon. .
Aplicaciones Científicas De Investigación
O3-Desethyl Apremilast has several scientific research applications:
Chemistry: It is used as a reference standard in the analysis of Apremilast impurities.
Biology: Studies often focus on its metabolic pathways and its role as a metabolite of Apremilast.
Medicine: Research includes its pharmacokinetics and potential therapeutic effects.
Industry: It is used in the quality control processes of pharmaceutical manufacturing to ensure the purity of Apremilast
Mecanismo De Acción
The mechanism of action of O3-Desethyl Apremilast is similar to that of Apremilast. It inhibits the enzyme phosphodiesterase 4 (PDE4), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This results in the regulation of numerous inflammatory mediators, including decreased expression of nitric oxide synthase, tumor necrosis factor-alpha (TNF-α), and interleukin-23 (IL-23), as well as increased interleukin-10 (IL-10) .
Comparación Con Compuestos Similares
O3-Desethyl Apremilast can be compared with other PDE4 inhibitors such as:
Roflumilast: Used in the treatment of chronic obstructive pulmonary disease (COPD).
Crisaborole: Used in the treatment of atopic dermatitis.
Apremilast: The parent compound, used in the treatment of psoriasis and psoriatic arthritis. The uniqueness of this compound lies in its role as a metabolite and impurity of Apremilast, providing insights into the metabolism and pharmacokinetics of the parent compound
Propiedades
Fórmula molecular |
C20H20N2O7S |
|---|---|
Peso molecular |
432.4 g/mol |
Nombre IUPAC |
N-[2-[(1R)-1-(3-hydroxy-4-methoxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide |
InChI |
InChI=1S/C20H20N2O7S/c1-11(23)21-14-6-4-5-13-18(14)20(26)22(19(13)25)15(10-30(3,27)28)12-7-8-17(29-2)16(24)9-12/h4-9,15,24H,10H2,1-3H3,(H,21,23)/t15-/m0/s1 |
Clave InChI |
SCUNUALPLIEGMD-HNNXBMFYSA-N |
SMILES isomérico |
CC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)[C@@H](CS(=O)(=O)C)C3=CC(=C(C=C3)OC)O |
SMILES canónico |
CC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C(CS(=O)(=O)C)C3=CC(=C(C=C3)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




